methyl(3S)-3-amino-4-(4-nitrophenyl)butanoatehydrochloride

Peptidomimetic stability Proteolytic resistance β-Amino acid

Methyl(3S)-3-amino-4-(4-nitrophenyl)butanoate hydrochloride (CAS 2751602-82-9, C₁₁H₁₅ClN₂O₄, MW 274.70) is a chiral β-amino acid methyl ester derivative belonging to the β-homophenylalanine class. The compound features a (3S) stereogenic centre, a 4-nitrophenyl aromatic substituent, a primary amine, and a methyl ester terminus, supplied as the hydrochloride salt.

Molecular Formula C11H15ClN2O4
Molecular Weight 274.70 g/mol
Cat. No. B13562425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl(3S)-3-amino-4-(4-nitrophenyl)butanoatehydrochloride
Molecular FormulaC11H15ClN2O4
Molecular Weight274.70 g/mol
Structural Identifiers
SMILESCOC(=O)CC(CC1=CC=C(C=C1)[N+](=O)[O-])N.Cl
InChIInChI=1S/C11H14N2O4.ClH/c1-17-11(14)7-9(12)6-8-2-4-10(5-3-8)13(15)16;/h2-5,9H,6-7,12H2,1H3;1H/t9-;/m0./s1
InChIKeyRAANXWNXFJERMB-FVGYRXGTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl(3S)-3-amino-4-(4-nitrophenyl)butanoate Hydrochloride: Chiral β-Amino Acid Methyl Ester for Stereoselective Synthesis


Methyl(3S)-3-amino-4-(4-nitrophenyl)butanoate hydrochloride (CAS 2751602-82-9, C₁₁H₁₅ClN₂O₄, MW 274.70) is a chiral β-amino acid methyl ester derivative belonging to the β-homophenylalanine class. The compound features a (3S) stereogenic centre, a 4-nitrophenyl aromatic substituent, a primary amine, and a methyl ester terminus, supplied as the hydrochloride salt . It serves as a protected, enantiopure building block in medicinal chemistry and peptide synthesis, structurally distinguished from both α-amino acid analogs (e.g., 4-nitro-L-phenylalanine methyl ester) and the corresponding free carboxylic acid (4-nitro-L-β-homophenylalanine hydrochloride) .

Chiral (3S) β-amino acid methyl ester building block for stereoselective synthesis
Methyl ester compatible with Fmoc SPPS without pre-activation
4-Nitrophenyl handle for UV tracking, reduction, and electronic tuning

Why Methyl(3S)-3-amino-4-(4-nitrophenyl)butanoate Hydrochloride Cannot Be Replaced by Simpler β-Amino Acid or α-Amino Acid Analogs


Generic substitution among 4-nitrophenyl amino acid derivatives fails because simultaneous variation in three structural dimensions—amino acid backbone length (β vs. α), C-terminal functional group (methyl ester vs. free acid vs. tert-butyl ester), and absolute stereochemistry (S vs. R)—produces compounds with markedly different reactivity, solubility, metabolic stability, and biological recognition. β-Amino acids resist proteolytic cleavage by common peptidases that rapidly degrade α-amino acid-containing peptides, a property exploited in the design of metabolically stable peptidomimetics [1]. The methyl ester provides orthogonal protection during solid-phase peptide synthesis (SPPS) and increases lipophilicity relative to the free acid, altering membrane permeability and solution-phase reactivity . The (3S) configuration is essential for chiral recognition at biological targets; the (3R) enantiomer is not an isosteric replacement [1]. Anyone sourcing a 4-nitrophenyl amino acid building block must therefore specify the exact backbone, ester, and enantiomer to avoid failed syntheses or erroneous biological results.

β vs. α backbone

β-amino acid methylene extension resists proteolytic cleavage; α-amino acid analogs may shift metabolic stability and peptide stability endpoints.

Methyl ester vs. free acid

Free carboxylic acid requires activation prior to SPPS coupling; ester alters lipophilicity and may shift solution-phase reactivity and membrane-permeability assay outcomes.

(3S) vs. (3R) enantiomer

Enantiomeric configuration determines chiral recognition; (3R) may not reproduce L-peptidomimetic recognition and transporter interaction profiles.

Quantitative Differentiation Evidence: Methyl(3S)-3-amino-4-(4-nitrophenyl)butanoate Hydrochloride vs. Closest Analogs


β-Amino Acid Backbone Confers Resistance to Proteolytic Degradation Compared to α-Amino Acid Analog

The target compound possesses a β-amino acid backbone (Cβ–Cα–C=O ester) with an additional methylene unit compared to the α-amino acid analog 4-nitro-L-phenylalanine methyl ester hydrochloride (H-Phe(4-NO2)-OMe·HCl). β-Amino acid-containing peptides are documented to resist hydrolysis by common serine and cysteine proteases that rapidly cleave α-peptide bonds [1]. In DPP-4 inhibitor programs, β-homophenylalanine-based inhibitors demonstrated sustained in vivo efficacy in oral glucose tolerance tests in rodent models, whereas α-amino acid-based leads often required extensive backbone modification to achieve comparable metabolic stability [1]. The 4-nitro substituent provides an additional handle for further reduction to the aniline, enabling late-stage diversification not possible with unsubstituted phenylalanine analogs.

Proteolytic resistance
Class-level inference
β-backbone vs α-analog
Reported resistance to serine/cysteine proteases supports metabolic stability assay context.
Class-level DPP-4 inhibitor evidence; direct data for this compound to verify.
Peptidomimetic stability Proteolytic resistance β-Amino acid Metabolic stability

Methyl Ester vs. Free Carboxylic Acid: Orthogonal Protection and Lipophilicity Differential

The target compound bears a methyl ester (COOCH₃) terminus, in contrast to the free carboxylic acid (COOH) present in (S)-3-amino-4-(4-nitrophenyl)butanoic acid hydrochloride (CAS 270062-87-8) . The methyl ester serves as a carboxylic acid protecting group compatible with Fmoc-strategy SPPS; the free acid requires separate activation (e.g., HBTU/DIPEA) before coupling. Computationally predicted logP for the methyl ester free base (C₁₁H₁₄N₂O₄, MW 238.24) is higher than that of the free acid (C₁₀H₁₂N₂O₄, MW 224.22), consistent with the ester's increased lipophilicity . The free acid exhibits [α]D²⁵ = −25.0 ± 2° (c=1, DMF), while the target methyl ester has a distinct optical rotation profile reflecting the esterified carboxyl .

Methyl ester vs. free acid
Cross-study comparable
MW diff. 14.03; logP increase ~0.5–0.8; orthogonal SPPS protection
Ester avoids pre-activation step; free acid requires esterification or activation, altering synthetic workflow.
Optical rotation differs from free acid; validate identity by chiral HPLC or rotation.
Solid-phase peptide synthesis Orthogonal protection Lipophilicity Ester prodrug

(3S) vs. (3R) Enantiomer: Absolute Stereochemistry Governs Chiral Recognition in Biological Systems

The (3S) configuration of the target compound places the 4-nitrobenzyl substituent and the amino group in a spatial arrangement homologous to L-β-homophenylalanine, the configuration recognized by biological transporters, enzymes, and receptors [1]. The (3R) enantiomer (methyl (3R)-3-amino-4-(4-nitrophenyl)butanoate hydrochloride, CAS reference 2349693-45-2 for free base) is commercially available but represents the D-β-homophenylalanine analog, which does not serve as a substrate for L-type amino acid transporter 1 (LAT1) with equivalent affinity, nor for L-amino acid-specific enzymes [1]. In the β-homophenylalanine DPP-4 inhibitor series, the (S)-configuration at the β-carbon was essential for low-nanomolar enzyme inhibition, with potency differences between enantiomers typically exceeding 100-fold [1]. The (3S) methyl ester is the required enantiomer for constructing L-peptidomimetics and LAT1-targeted prodrugs.

(3S) vs. (3R) enantiomer
Class-level inference
(3S) L-configuration vs (3R) D-analog
>100-fold potency difference reported for DPP-4 inhibition; enantiomer controls chiral recognition and transporter substrate context.
Enantiomeric purity verification by chiral HPLC recommended; (3R) not an isosteric replacement.
Enantiomeric differentiation Chiral recognition Stereospecific binding Optical rotation

Purity Specification Benchmarking Against Commercially Available α-Amino Acid Analog

While the target compound's purity specification from reputable non-excluded sources is not publicly available, the closest commercially available comparator—4-nitro-L-phenylalanine methyl ester hydrochloride (H-Phe(4-NO₂)-OMe·HCl)—is supplied by TCI at >98.0% purity by HPLC and nonaqueous titration, with specific rotation [α]²⁰/D = +7.0 to +10.0° (c=1, H₂O) and melting point 224 °C . The free acid form (4-nitro-L-β-homophenylalanine hydrochloride) is available from ChemImpex at ≥99% purity (HPLC) with optical rotation [α]D²⁵ = −25.0 ± 2° (c=1, DMF) . Prospective purchasers of the target compound should verify comparable purity (≥98% by HPLC), identity by ¹H/¹³C NMR, enantiomeric purity by chiral HPLC or optical rotation, and absence of the (3R) enantiomer and des-nitro impurities as key quality criteria .

Purity benchmark
Cross-study comparable
Expected ≥98% HPLC; comparator analogs: α-amino acid methyl ester >98%, free acid ≥99%
Verify CoA for enantiomeric purity, absence of (3R) and des-nitro impurities to support reproducible chiral synthesis.
Target compound CoA not publicly available; specification review required.
Purity specification Quality control Procurement benchmark HPLC purity

4-Nitrophenyl Substituent as a Multi-Purpose Handle: UV Chromophore, Reduction Site, and Electron-Withdrawing Group

The para-nitrophenyl group provides three orthogonal utilities absent in unsubstituted phenylalanine or homophenylalanine analogs: (i) a strong UV chromophore (λmax ~270 nm, ε ~10,000 M⁻¹cm⁻¹ for 4-nitrotoluene analogs) enabling sensitive HPLC detection without derivatization [1]; (ii) a reducible nitro group that can be selectively converted to a primary aniline (4-aminophenyl) using H₂/Pd-C, SnCl₂, or Na₂S₂O₄, providing an orthogonal ligation handle for fluorophore conjugation or further functionalization [1]; (iii) a strong electron-withdrawing effect (σₚ = 0.78) that modulates the pKa of the β-amino group (estimated pKa ~8.5–9.0 vs. ~10.0 for unsubstituted β-homophenylalanine) and influences the reactivity of the aromatic ring in electrophilic substitution [1]. The 3-methyl-3-(4-nitrophenyl)butanoic acid analog (CAS 42288-06-2, C₁₁H₁₃NO₄, MW 223.23) contains a gem-dimethyl group at C3 instead of the amino group, eliminating the chiral center and the nucleophilic amine entirely .

4-Nitro utility
Class-level inference
σₚ 0.78; UV λmax ~270 nm; reducible to aniline; pKa shift −1.0 to −1.5
Enables sensitive HPLC detection, late-stage diversification via reduction, and electronic tuning of amine basicity.
Unsubstituted phenyl analogs lack UV chromophore and reduction handle.
Nitroarene reduction UV detection Fluorescent labeling Electron-withdrawing group

Optimal Application Scenarios for Methyl(3S)-3-amino-4-(4-nitrophenyl)butanoate Hydrochloride Based on Differentiated Properties


Solid-Phase Synthesis of Metabolically Stable β-Peptidomimetics

The methyl ester protection and β-amino acid backbone make this compound directly suitable for Fmoc-strategy solid-phase peptide synthesis (SPPS) without pre-activation. The β-backbone confers resistance to proteolytic degradation, as documented in β-homophenylalanine DPP-4 inhibitor programs where sustained in vivo efficacy was achieved [1]. Researchers constructing peptide-based probes for cellular imaging or in vivo studies should select this compound over α-amino acid analogs to prevent premature cleavage by endogenous proteases. The (3S) configuration ensures correct L-peptidomimetic topology for biological target engagement.

LAT1-Targeted Prodrug Design for CNS or Tumor Delivery

β-Homophenylalanine derivatives are recognized substrates of the L-type amino acid transporter 1 (LAT1/SLC7A5), which mediates blood-brain barrier transport and tumor-selective uptake of amino acid-mimetic drugs [1]. The (3S)-enantiomer matches the stereochemical preference for LAT1-mediated transport. The 4-nitro group enables UV-based quantification of cellular uptake without radiolabeling, and can be reduced post-uptake to the aniline for intracellular trapping or fluorescent tagging. The methyl ester may serve as a prodrug moiety, with intracellular esterases liberating the free acid for retention.

Synthesis of 4-Aminophenyl-Functionalized Building Blocks via Nitro Reduction

The 4-nitrophenyl substituent is quantitatively reducible to 4-aminophenyl under standard conditions (H₂/Pd-C or SnCl₂), providing an orthogonally addressable aniline handle [1]. This enables conjugation to fluorophores (FITC, dansyl), biotin, or polyethylene glycol chains for probe development. The methyl ester remains intact during nitro reduction, preserving the C-terminal protecting group for subsequent peptide coupling. The 3-methyl-3-(4-nitrophenyl)butanoic acid analog (CAS 42288-06-2), lacking the β-amino group, cannot be incorporated into peptide chains .

Chiral Building Block for Enantioselective Synthesis of Non-Natural Amino Acid Libraries

As a single-enantiomer (3S) β-amino acid methyl ester, the compound serves as a chiral pool starting material for diversity-oriented synthesis of β-amino acid libraries. The free amine can be acylated, sulfonylated, or reductively alkylated; the methyl ester can be hydrolyzed to the free acid or reduced to the alcohol; and the 4-nitrophenyl group can be reduced, diazotized, or engaged in cross-coupling reactions. The (3R) enantiomer is not interchangeable for targets requiring L-configuration [1]. Procurement specifications should require ≥98% enantiomeric purity verified by chiral HPLC to avoid confounding results from enantiomeric impurity.

Application
Selection Property
Validation Focus
β-Peptidomimetic SPPS
Fmoc-compatible methyl ester, β-backbone proteolytic resistance
Coupling efficiency; peptide stability in protease assays
LAT1 transporter prodrug research
(3S) stereochemistry, nitro-based UV quantification, reducible handle
Cellular uptake in LAT1-expressing models; intracellular trapping after reduction
4-Aminophenyl functionalization
Nitro-to-amine reduction with intact methyl ester
Reduction selectivity; conjugate purity and amide bond integrity
Chiral building block library synthesis
Single (3S) enantiomer, free amine and ester diversification points
Enantiomeric purity by chiral HPLC; downstream library fidelity
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